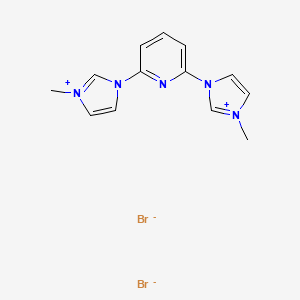

1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide

Description

BenchChem offers high-quality 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-bis(3-methylimidazol-3-ium-1-yl)pyridine;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5.2BrH/c1-15-6-8-17(10-15)12-4-3-5-13(14-12)18-9-7-16(2)11-18;;/h3-11H,1-2H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAESRVWVZJLVIA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)C2=NC(=CC=C2)N3C=C[N+](=C3)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Br2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459665 | |

| Record name | 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263874-05-1 | |

| Record name | 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide, a significant precursor for N-heterocyclic carbene (NHC) ligands. NHCs are a class of compounds that have garnered substantial interest in recent years due to their utility as ligands in organometallic chemistry and their applications in catalysis.[1] This guide will detail the synthetic pathway, including the preparation of the key precursor, 2,6-bis(bromomethyl)pyridine, and its subsequent reaction with 1-methylimidazole. The document will cover the underlying chemical principles, a step-by-step experimental protocol, characterization data, and potential applications of the title compound, particularly in the development of novel catalytic systems and advanced materials.[2][3]

Introduction: The Significance of Pyridine-Functionalized N-Heterocyclic Carbene Precursors

N-heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands in coordination chemistry, largely due to their strong σ-donating properties which allow for the formation of stable complexes with a wide range of transition metals.[1] The pyridine moiety, when incorporated into the backbone of an NHC ligand, introduces an additional coordination site, enabling the formation of pincer-type complexes. These complexes often exhibit unique catalytic activities and stabilities. 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide serves as a crucial precursor to such tridentate bis-NHC ligands.[4] The synthesis of this dibromide salt is a critical first step in the development of novel catalysts for a variety of organic transformations, including cross-coupling reactions. Furthermore, the resulting ionic liquid has potential applications in electrochemistry and materials science.[2][3]

The Synthetic Pathway: A Two-Step Approach

The synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2,6-bis(bromomethyl)pyridine, from a commercially available starting material. The second step is the quaternization of 1-methylimidazole with the synthesized 2,6-bis(bromomethyl)pyridine to yield the target dibromide salt.

Step 1: Synthesis of the Precursor, 2,6-Bis(bromomethyl)pyridine

The preparation of 2,6-bis(bromomethyl)pyridine is a crucial prerequisite for the synthesis of the target compound. A common and effective method involves the bromination of 2,6-bis(hydroxymethyl)pyridine. This transformation can be achieved using a hydrobromic acid solution.

Reaction Mechanism: The reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl groups of 2,6-bis(hydroxymethyl)pyridine are protonated by the strong acid, forming good leaving groups (water). The bromide ions then act as nucleophiles, attacking the electrophilic carbon atoms and displacing the water molecules to form the desired 2,6-bis(bromomethyl)pyridine.

Alternatively, 2,6-bis(bromomethyl)pyridine can be synthesized from 2,6-lutidine through a radical bromination reaction. However, the synthesis from 2,6-bis(hydroxymethyl)pyridine is often preferred due to milder reaction conditions and higher yields.

Step 2: Synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide

The final step in the synthesis involves the reaction of 2,6-bis(bromomethyl)pyridine with two equivalents of 1-methylimidazole. This is a classic nucleophilic substitution reaction where the nitrogen atom of 1-methylimidazole attacks the benzylic carbon of 2,6-bis(bromomethyl)pyridine, displacing the bromide ion.

Reaction Mechanism: The reaction is an SN2 type reaction. The lone pair of electrons on the N-3 nitrogen of 1-methylimidazole acts as a nucleophile, attacking the electrophilic methylene carbon of 2,6-bis(bromomethyl)pyridine. This concerted step leads to the formation of the C-N bond and the departure of the bromide leaving group, resulting in the formation of the imidazolium salt. The reaction occurs at both bromomethyl positions to yield the final dibromide product.

Experimental Protocols

Synthesis of 2,6-Bis(bromomethyl)pyridine

Materials:

-

2,6-Bis(hydroxymethyl)pyridine

-

48% Hydrobromic acid (HBr)

-

Deionized water

-

Saturated potassium carbonate (K2CO3) solution

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a round-bottom flask, add 2,6-bis(hydroxymethyl)pyridine.

-

Slowly add 48% hydrobromic acid to the flask with stirring.

-

Heat the reaction mixture to 125 °C and maintain for 6 hours.

-

Cool the mixture to room temperature. The resulting residue is then dissolved in deionized water.

-

Neutralize the solution to a pH of 8 by the careful addition of a saturated potassium carbonate solution.

-

Extract the aqueous solution with dichloromethane (4 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation.

-

Purify the crude product by flash column chromatography to yield 2,6-bis(bromomethyl)pyridine as a white solid.

Synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide

Materials:

-

2,6-Bis(bromomethyl)pyridine

-

1-Methylimidazole

-

Anhydrous acetonitrile (CH3CN) or Tetrahydrofuran (THF)

-

Diethyl ether

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-bis(bromomethyl)pyridine (1.0 eq) in anhydrous acetonitrile or THF.

-

To this solution, add 1-methylimidazole (2.2 eq) dropwise with stirring.

-

Stir the reaction mixture at room temperature overnight. A precipitate will form.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |

| 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide | C13H15Br2N5 | 401.11 | 263874-05-1 | >98% |

| 2,6-Bis(bromomethyl)pyridine | C7H7Br2N | 264.95 | 119036-74-1 | >97% |

| 1-Methylimidazole | C4H6N2 | 82.10 | 616-47-7 | >99% |

Visualization of the Synthetic Pathway

Caption: Synthetic pathway for 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide.

Characterization

The synthesized 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the compound. The proton NMR spectrum should show characteristic peaks for the pyridyl, imidazolium, and methyl protons with appropriate integrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the cation.

-

Elemental Analysis: Combustion analysis provides the percentage of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the molecular formula.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. The detailed experimental protocols for the synthesis of the precursor and the final product are based on established chemical principles and analogous procedures found in the scientific literature. The title compound is a valuable precursor for the synthesis of pincer-type N-heterocyclic carbene ligands, which have significant potential in the fields of catalysis and materials science. The methodologies described herein are robust and can be readily implemented in a standard synthetic chemistry laboratory.

References

-

PubChem. 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. National Center for Biotechnology Information. [Link]

-

PureSynth. 11-(26-Pyridinediyl)Bis(3-Methylimidazolium) Dibromide 98.0%(HPLC). [Link]

-

Hahn, F. E., & Jahnke, M. C. (2008). Heterocyclic Carbenes: Synthesis and Coordination Chemistry. Angewandte Chemie International Edition, 47(17), 3122-3172. [Link]

-

Poyatos, M., Mata, J. A., & Peris, E. (2009). Complexes with Poly(N-heterocyclic carbene) Ligands: A Survey of a Booming Field. Chemical Reviews, 109(8), 3677-3707. [Link]

-

The Royal Society of Chemistry. Support information. [Link]

-

J&K Scientific. 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide. [Link]

-

Poul, R., et al. (2012). A new pyridine-bis-N-heterocyclic carbene ligand and its coordination to Rh: Synthesis and characterization. Inorganica Chimica Acta, 387, 395-400. [Link]

-

Hussaini, M. A., et al. (2023). Electronic and ring size effects of N-heterocyclic carbenes on the kinetics of ligand substitution reactions and DNA/protein interactions of their palladium(II) complexes. Journal of Biological Inorganic Chemistry, 28(5), 589-604. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is a pyridinium-based dicationic ionic liquid that has garnered significant interest in various scientific fields. Its unique molecular architecture, featuring a central pyridine core flanked by two methylimidazolium units, imparts a combination of properties that make it a versatile compound in catalysis, materials science, and electrochemistry. This guide provides a comprehensive overview of its known physicochemical properties, an exploration of its synthesis and characterization, and a discussion of its current and potential applications.

This compound belongs to the class of N-heterocyclic carbene (NHC) precursors. NHCs are potent σ-donating ligands that form stable complexes with a wide range of transition metals, leading to highly active and robust catalysts. The dicationic nature of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide also makes it a promising candidate for applications as an electrolyte in energy storage devices.[1]

Molecular Structure and Identification

The molecular structure of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide consists of a central pyridine ring linked at the 2 and 6 positions to two 3-methylimidazolium cations. The positive charges on the imidazolium rings are balanced by two bromide anions.

Diagram 1: Molecular Structure of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide

Table 1: Chemical Identification

| Identifier | Value | Source |

| IUPAC Name | 2,6-bis(3-methylimidazol-3-ium-1-yl)pyridine dibromide | [2] |

| CAS Number | 263874-05-1 | |

| Molecular Formula | C₁₃H₁₅Br₂N₅ | [2] |

| Molecular Weight | 401.11 g/mol | |

| InChI | InChI=1S/C13H15N5.2BrH/c1-15-6-8-17(10-15)12-4-3-5-13(14-12)18-9-7-16(2)11-18;;/h3-11H,1-2H3;2*1H/q+2;;/p-2 | [2] |

| InChIKey | VAESRVWVZJLVIA-UHFFFAOYSA-L | [2] |

| SMILES | C[N+]1=CN(C=C1)C2=NC(=CC=C2)N3C=CC.[Br-].[Br-] | [2] |

Physicochemical Properties

The physicochemical properties of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide are summarized in the table below. It is important to note that while some properties are reported by chemical suppliers, detailed experimental data from peer-reviewed literature is scarce.

Table 2: Physicochemical Properties

| Property | Value | Remarks/Source |

| Appearance | White to light yellow to light orange powder to crystal | [3] |

| Purity | >98.0% (HPLC) | |

| Solubility | Soluble in water | [3] |

| Melting Point | Not reported in the literature | |

| Thermal Stability | Exhibits high thermal stability and low volatility | General property of ionic liquids[1] |

| Storage Temperature | Room temperature or 2-8°C | [3] |

Synthesis and Characterization

Diagram 2: Proposed Synthetic Pathway

Proposed Experimental Protocol

Step 1: Synthesis of 2,6-di(1-imidazolyl)pyridine

-

To a solution of 2,6-dihalopyridine (1 equivalent) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add 1-methylimidazole (2.2 equivalents) and a non-nucleophilic base (e.g., K₂CO₃ or NaH, 2.5 equivalents).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-120 °C) for a specified period (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the intermediate, 2,6-di(1-imidazolyl)pyridine.

Step 2: Synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide

-

Dissolve the purified 2,6-di(1-imidazolyl)pyridine (1 equivalent) in a suitable solvent (e.g., acetonitrile or acetone).

-

Add an excess of methyl bromide (CH₃Br) (at least 2.2 equivalents). Caution: Methyl bromide is a toxic and volatile reagent and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified duration (e.g., 24-48 hours). The product is expected to precipitate out of the solution as a solid.

-

Collect the solid product by filtration, wash it with a suitable solvent (e.g., diethyl ether or acetone) to remove any unreacted starting materials, and dry it under vacuum.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyridine and imidazolium rings, as well as the methyl groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the dicationic fragment.

-

Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the empirical formula.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the thermal stability and melting point of the compound.

Applications

1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is a versatile compound with applications in several areas of chemical research.

N-Heterocyclic Carbene (NHC) Ligand Precursor

The primary application of this compound is as a precursor to a tridentate N-heterocyclic carbene (NHC) ligand. Upon deprotonation of the acidic protons at the C2 position of the imidazolium rings, a pincer-type "CNC" ligand is formed. This ligand can coordinate to a metal center through the two carbene carbons and the pyridine nitrogen, forming highly stable metal complexes. These complexes are of great interest as catalysts in a variety of organic transformations, including cross-coupling reactions.

Diagram 3: Formation of the Tridentate NHC Ligand and a Metal Complex

Ionic Liquid

As a salt that is liquid at or near room temperature (though its melting point is not yet reported), it can be classified as an ionic liquid. Ionic liquids are known for their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility.[1] These properties make them attractive as "green" solvents and catalysts in organic synthesis.

Electrolyte in Energy Storage

The dicationic nature and ionic conductivity of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide make it a potential candidate for use as an electrolyte in electrochemical devices such as batteries and supercapacitors.[1]

Future Perspectives

The full potential of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is yet to be fully explored. Further research is needed to:

-

Fully characterize its physicochemical properties: Detailed experimental data on its melting point, thermal decomposition profile, and spectroscopic properties are essential for its widespread adoption.

-

Explore its coordination chemistry: The synthesis and characterization of its metal complexes with a variety of transition metals will likely lead to the discovery of novel catalysts with unique reactivity and selectivity.

-

Investigate its applications in materials science: Its dicationic structure could be exploited for the synthesis of novel porous materials or functional polymers.

Conclusion

1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is a promising compound with a rich potential for applications in catalysis, materials science, and electrochemistry. While a comprehensive set of experimental data is still lacking in the public domain, its structural features strongly suggest a wide range of future research and development opportunities. This guide provides a summary of the currently available information and a framework for its further investigation and application.

References

-

MySkinRecipes. 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. [Link]

-

PubChem. 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. [Link]

Sources

An In-depth Technical Guide to the Characterization of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide (CAS 263874-05-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide, registered under CAS number 263874-05-1, is a pyridinium-based ionic liquid. It serves as a precursor to N-heterocyclic carbenes (NHCs), which are pivotal ligands in modern organometallic chemistry and catalysis. The unique structural features of this compound, including its dicationic nature and the presence of two imidazolium rings, make it a subject of interest in the development of novel catalysts and functional materials. While its primary applications are in catalysis and electrochemistry, the rigorous characterization of such organic salts is a foundational aspect of chemical research and development, including in the pharmaceutical sciences where ionic liquids are explored for various applications. This guide provides a comprehensive overview of the key characterization data and methodologies for CAS 263874-05-1, presented from the perspective of a senior application scientist.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties for CAS 263874-05-1 is presented in Table 1. This data provides a fundamental understanding of the compound's identity and general characteristics.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₅Br₂N₅ | [1] |

| Molecular Weight | 401.11 g/mol | [1] |

| IUPAC Name | 2,6-bis(3-methylimidazol-3-ium-1-yl)pyridine dibromide | [2] |

| Appearance | White to light yellow or light orange crystalline powder | [3] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis Pathway

The synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide typically involves a two-step process. The first step is the preparation of a key intermediate, 2,6-bis(bromomethyl)pyridine, followed by quaternization with an N-alkylimidazole.

Step 1: Synthesis of 2,6-bis(bromomethyl)pyridine

A common method for the synthesis of 2,6-bis(bromomethyl)pyridine is the bromination of 2,6-lutidine using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Step 2: Synthesis of CAS 263874-05-1

The target compound is synthesized by the quaternization of 1-methylimidazole with 2,6-bis(bromomethyl)pyridine.

Structural and Purity Characterization

A multi-technique approach is essential for the comprehensive characterization of CAS 263874-05-1, ensuring structural integrity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For CAS 263874-05-1, both ¹H and ¹³C NMR are critical.

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is crucial as this compound is an organic salt.[4]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

-

Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the peaks to the specific protons in the molecule. The n+1 rule is a fundamental principle for interpreting splitting patterns in first-order spectra.[6]

Expected ¹H NMR Spectral Features:

-

Imidazolium Protons: Signals for the protons on the imidazolium rings are expected in the aromatic region, typically downfield due to the positive charge.

-

Pyridyl Protons: The protons on the pyridine ring will also appear in the aromatic region.

-

Methyl Protons: A singlet corresponding to the methyl groups on the imidazolium rings.

-

Methylene Protons: A singlet for the methylene bridge protons connecting the pyridine and imidazolium rings.

-

Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically required.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon atom.

-

Data Analysis: The chemical shifts of the carbon signals provide information about the electronic environment of each carbon atom. Carbons in the imidazolium rings are expected to be significantly downfield.[7]

Expected ¹³C NMR Spectral Features:

-

Imidazolium Carbons: Resonances for the carbons within the imidazolium rings, with the carbon between the two nitrogen atoms being the most downfield.[7]

-

Pyridine Carbons: Signals corresponding to the carbons of the pyridine ring.

-

Methyl and Methylene Carbons: Resonances in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is well-suited for the analysis of ionic compounds like CAS 263874-05-1.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.[8]

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The dicationic nature of the molecule should be considered in the interpretation of the resulting spectrum.

-

Data Analysis: The expected ions would be [M]²⁺ (where M is the dicationic part of the molecule) and potentially [M+Br]⁺. The isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be observable in the [M+Br]⁺ ion. High-resolution mass spectrometry can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of chemical compounds. For a polar, ionic compound like CAS 263874-05-1, a reversed-phase HPLC method is appropriate.[9][10]

-

Column: A C18 or a more polar embedded stationary phase is suitable.[9]

-

Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) with a suitable buffer or ion-pairing agent is typically used. For example, a gradient from a high aqueous content to a high organic content.[9]

-

Detection: UV detection is appropriate, as the pyridine and imidazole moieties are chromophoric.

-

Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase.

-

Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurities. The purity is typically reported as the area percentage of the main peak.

Applications and Further Research

As a precursor to N-heterocyclic carbenes, CAS 263874-05-1 is primarily used in the synthesis of transition metal complexes for catalysis. Its dicationic nature allows for the formation of bidentate "pincer" type ligands, which can confer unique stability and reactivity to the resulting metal complexes. It also finds applications in electrochemistry as an electrolyte in devices like batteries and supercapacitors.[3]

Conclusion

The comprehensive characterization of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide (CAS 263874-05-1) relies on a combination of spectroscopic and chromatographic techniques. NMR spectroscopy is indispensable for structural elucidation, while mass spectrometry confirms the molecular weight and ionic nature. HPLC is the method of choice for purity assessment. The protocols and expected data outlined in this guide provide a robust framework for researchers and scientists to confidently verify the identity, structure, and purity of this versatile compound, ensuring its suitability for downstream applications in catalysis, materials science, and other areas of chemical research.

References

-

Synthesis, Characterization, and Magnetic Properties of Lanthanide-Containing Paramagnetic Ionic Liquids: An Evan's NMR Study. (2023). ACS Omega. Retrieved from [Link]

-

Reckhow, D. A., & Boll, J. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 38(23), 6268–6276. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Shackman, H. M. (2014). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(2), 341–344. Retrieved from [Link]

-

Reckhow, D. A., & Boll, J. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 38(23), 6268-6276. Retrieved from [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11235002, 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 1H NMR: How Many Signals?. Retrieved from [Link]

-

Pesek, J. J. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International, 27(s4), 13-17. Retrieved from [Link]

-

Delre, C., & Zuccaccia, C. (2020). Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. Molecules, 25(9), 2068. Retrieved from [Link]

-

Kosevich, M. V., et al. (2015). Variable Electrospray Ionization and Matrix-Assisted Laser Desorption/ Ionization Mass Spectra of the Bisquaternary Ammonium Salt Ethonium. Journal of Analytical & Bioanalytical Techniques, 6(5). Retrieved from [Link]

-

Phenomenex. (2023). Reverse Phase HPLC: Benefits, Applications & Techniques. Retrieved from [Link]

-

Fodor-Csorba, K., et al. (2018). NMR Spectroscopic Study of Orientational Order in Imidazolium-Based Ionic Liquid Crystals. Molecules, 23(10), 2469. Retrieved from [Link]

-

Constantopoulos, T. L., Jackson, G. S., & Enke, C. G. (1999). Effects of salt concentration on analyte response using electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 10(7), 625-634. Retrieved from [Link]

-

Moumbock, A. F. A. (2018). Can the salt form of my organic compound be determined using NMR?. ResearchGate. Retrieved from [Link]

-

Fujii, K., et al. (2008). Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy. Physical Chemistry Chemical Physics, 10(33), 4959-4965. Retrieved from [Link]

- CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents. (n.d.).

-

Waters Corporation. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

-

SCIEX. (2022, May 28). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS [Video]. YouTube. Retrieved from [Link]

-

Lindon, J. C., Nicholson, J. K., & Everett, J. R. (2000). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in Nuclear Magnetic Resonance Spectroscopy, 36(1), 1-88. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Retrieved from [Link]

-

Li, Y., et al. (2019). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 11(3), 294-300. Retrieved from [Link]

Sources

- 1. 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide | C13H15Br2N5 | CID 11235002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 8. Effects of salt concentration on analyte response using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. phenomenex.com [phenomenex.com]

An In-Depth Technical Guide to 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,1'-(2,6-pyridinediyl)bis(3-methylimidazolium) dibromide, a versatile pyridinium-based ionic liquid and a key precursor to N-heterocyclic carbene (NHC) ligands. We will delve into its molecular structure, synthesis, characterization, and its burgeoning applications in catalysis and potential roles in medicinal chemistry.

Introduction: A Molecule of Growing Interest

1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide, with the chemical formula C₁₃H₁₅Br₂N₅, is a dicationic salt that has garnered significant attention in the scientific community.[1] Its rigid pyridine backbone connecting two imidazolium rings makes it an excellent precursor for pincer-type NHC ligands, which are highly sought after in organometallic chemistry and catalysis.[2][3] The unique electronic and steric properties of the resulting ligands have led to their use in a variety of catalytic transformations.[2][4][5] Beyond its role in catalysis, the inherent characteristics of bis-imidazolium salts, such as high thermal stability and solubility in polar solvents, position this compound as a valuable ionic liquid for applications in electrochemistry and materials science.[6] Furthermore, the broader class of imidazolium salts has shown promising antimicrobial and anticancer activities, suggesting potential avenues for biomedical research involving this molecule.[7]

Molecular Structure and Characterization

The molecular structure of 1,1'-(2,6-pyridinediyl)bis(3-methylimidazolium) dibromide consists of a central pyridine ring linked at the 2 and 6 positions to two 3-methylimidazolium cations. The positive charges on the imidazolium rings are balanced by two bromide counter-ions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the characterization of 1,1'-(2,6-pyridinediyl)bis(3-methylimidazolium) dibromide.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the protons on the pyridine and imidazolium rings, as well as the methyl groups. A representative ¹H NMR spectrum in DMSO-d₆ would be expected to show the following key resonances:

-

Imidazolium Protons: The proton at the C2 position of the imidazolium ring (between the two nitrogen atoms) is the most deshielded due to the positive charge and would appear as a singlet at a high chemical shift. The other two protons on the imidazolium ring would appear as distinct signals.

-

Pyridine Protons: The protons on the central pyridine ring would appear as a triplet and a doublet, characteristic of a 2,6-disubstituted pyridine.

-

Methyl Protons: A singlet corresponding to the six protons of the two methyl groups attached to the imidazolium rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton NMR data, showing distinct signals for each unique carbon atom in the molecule, including the carbene carbon precursor in the imidazolium ring, which is of particular interest.

Synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide

The synthesis of this bis-imidazolium salt is a straightforward two-step process starting from commercially available reagents. The general approach involves the initial formation of 2,6-bis(1-imidazolyl)pyridine followed by quaternization of the imidazole nitrogen atoms.

Experimental Protocol

Step 1: Synthesis of 2,6-bis(1-imidazolyl)pyridine

This step involves a nucleophilic substitution reaction between 2,6-dibromopyridine and imidazole.

-

Reagents and Solvents:

-

2,6-Dibromopyridine

-

Imidazole

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 2,6-dibromopyridine in DMF, add imidazole, potassium carbonate, and a catalytic amount of copper(I) iodide.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 120 °C) for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2,6-bis(1-imidazolyl)pyridine.

-

Step 2: Synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide

This step involves the quaternization of the nitrogen atoms of the imidazole rings using an alkylating agent.

-

Reagents and Solvents:

-

2,6-bis(1-imidazolyl)pyridine

-

Bromomethane (CH₃Br) or Iodomethane (CH₃I)

-

Acetonitrile or another suitable polar aprotic solvent

-

-

Procedure:

-

Dissolve 2,6-bis(1-imidazolyl)pyridine in acetonitrile.

-

Add an excess of bromomethane (as a solution in a suitable solvent or condensed at low temperature) or iodomethane to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating for 24-72 hours. The product will precipitate out of the solution as a white solid.

-

Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether or cold acetonitrile), and dry under vacuum to yield 1,1'-(2,6-pyridinediyl)bis(3-methylimidazolium) dibromide.

-

Diagram of the Synthesis Workflow:

Caption: Formation of the NHC ligand and its palladium complex.

Catalytic Activity in Cross-Coupling Reactions

Palladium complexes of the 2,6-bis(3-methylimidazol-1-ylidene)pyridine ligand have demonstrated significant catalytic activity in various cross-coupling reactions, which are fundamental transformations in organic synthesis.

A notable example is the Heck coupling reaction , where these complexes have been shown to be effective precatalysts. [2]The steric and electronic properties of the pincer NHC ligand contribute to the stability and activity of the palladium catalyst, leading to high yields in the coupling of aryl halides with alkenes. [2] Quantitative Data for Catalytic Performance:

| Catalyst System | Reaction Type | Substrates | Product Yield (%) | Reference |

| [Pd(2,6-bis(3-methylimidazol-1-ylidene)pyridine)Br₂] | Heck Coupling | Aryl bromide and alkene | >95 | [2] |

Potential Applications in Drug Development and Biotechnology

While direct biological studies on 1,1'-(2,6-pyridinediyl)bis(3-methylimidazolium) dibromide are limited, the broader class of bis-imidazolium salts has shown significant potential as antimicrobial and anticancer agents. [7]

Antimicrobial Activity

Imidazolium-based ionic liquids have been reported to exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. The proposed mechanism involves the disruption of the bacterial cell membrane by the cationic imidazolium headgroups, leading to cell lysis. The lipophilicity of the substituents on the imidazolium ring often plays a crucial role in the antimicrobial efficacy.

Anticancer Properties

Several studies have explored the anticancer potential of bis-imidazolium salts. These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2. [7]The dicationic nature of these molecules is thought to facilitate their interaction with negatively charged biological membranes and intracellular targets.

The rigid pyridine linker in 1,1'-(2,6-pyridinediyl)bis(3-methylimidazolium) dibromide could offer a unique structural scaffold for the design of novel therapeutic agents, warranting further investigation into its cytotoxic and antimicrobial properties.

Conclusion and Future Outlook

1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide is a molecule with a dual identity. It is a well-established and valuable precursor to a highly effective pincer NHC ligand for palladium-catalyzed cross-coupling reactions. Its synthesis is straightforward, and its catalytic applications are of significant interest to the synthetic chemistry community.

Looking forward, the potential of this compound and its derivatives in materials science, electrochemistry, and particularly in drug discovery remains an exciting and underexplored frontier. Further research into its biological activities, including antimicrobial and anticancer properties, could unlock new therapeutic avenues. The systematic investigation of its structure-activity relationships will be crucial in designing next-generation catalysts and bioactive molecules based on this versatile pyridine-bis(imidazolium) scaffold.

References

-

Nielsen, D. J., Cavell, K. J., Skelton, B. W., & White, A. H. (2006). Methyl-palladium(II) complexes of pyridine-bridged bis(nucleophilic heterocyclic carbene) ligands: Substituent effects on structure, stability, and catalytic performance. Inorganica Chimica Acta. [Link]

-

Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Materials. Retrieved from [Link]

-

Bugarin, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health. [Link]

-

Ghosh, A., et al. (2024). Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. National Institutes of Health. [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

-

J&K Scientific. (n.d.). 1,1'-(Pyridine-2,6-diyl)bis(3-methyl-1H-imidazol-3-ium) bromide. Retrieved from [Link]

-

PubChem. (n.d.). 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. Retrieved from [Link]

-

Organ, M. G., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. ACS Publications. [Link]

-

J&K Scientific. (n.d.). 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide. Retrieved from [Link]

-

de la Cruz-Cruz, F., et al. (2021). Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate. National Institutes of Health. [Link]

-

Balamurugan, K., et al. (2023). Discovery of Novel Dimeric Pyridinium Bromide Analogues Inhibits Cancer Cell Growth by Activating Caspases and Downregulating Bc. Semantic Scholar. [Link]

-

Szostak, M., et al. (2022). Well-Defined, Air- and Moisture-Stable Palladium–Imidazo[1,5-a]pyridin-3-ylidene Complexes: A Versatile Catalyst Platform for Cross-Coupling Reactions by L-Shaped NHC Ligands. National Institutes of Health. [Link]

-

Li, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]

-

Aguilar-Ortigoza, C., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

-

Kumar, A., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. [Link]

Sources

- 1. 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide | C13H15Br2N5 | CID 11235002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sci-Hub. Methyl-palladium(II) complexes of pyridine-bridged bis(nucleophilic heterocyclic carbene) ligands: Substituent effects on structure, stability, and catalytic performance / Inorganica Chimica Acta, 2006 [sci-hub.box]

- 3. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Well-Defined, Air- and Moisture-Stable Palladium–Imidazo[1,5-a]pyridin-3-ylidene Complexes: A Versatile Catalyst Platform for Cross-Coupling Reactions by L-Shaped NHC Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Pyridinium-Based Ionic Liquids: Beyond the Archetype

An In-Depth Technical Guide to the Solubility of Pyridinium-Based Ionic Liquids

Ionic liquids (ILs) are a class of salts with melting points typically below 100°C, a property that imparts a unique design space for creating task-specific solvents and materials.[1] Among the diverse families of ILs, those based on the pyridinium cation represent a versatile and highly tunable platform. Their aromatic nature and the ease with which the pyridine ring can be functionalized allow for precise control over their physicochemical properties.[2] This guide focuses on a cornerstone property that dictates their utility in nearly every application: solubility.

The solubility behavior of pyridinium-based ILs is not merely an academic curiosity; it is the critical parameter that governs their effectiveness as solvents in catalysis, their efficiency in liquid-liquid extractions, and their potential in advanced pharmaceutical formulations.[2][3] For drug development professionals, for instance, the ability of these ILs to dissolve poorly soluble active pharmaceutical ingredients (APIs) can significantly enhance bioavailability.[2] Understanding and controlling the solubility of the IL itself in various media—from water to organic solvents—is paramount to designing robust, efficient, and sustainable processes. This guide provides a detailed exploration of the fundamental principles governing the solubility of pyridinium-based ILs, the key structural factors that allow for its fine-tuning, and the established methodologies for its measurement and prediction.

Caption: General structure of a pyridinium-based ionic liquid.

Fundamentals of Solubility in Ionic Liquid Systems

For ionic liquids, the traditional "like dissolves like" maxim provides a useful starting point, but the reality is governed by a complex interplay of intermolecular forces. Unlike conventional salts where high lattice energy often dictates poor solubility, the low lattice energy of ILs means that the interactions between the individual ions and the solvent molecules become the dominant factor.[4]

The key interactions at play are:

-

Coulombic (Ionic) Interactions: The strong electrostatic attraction between the pyridinium cation and its counter-anion. For dissolution to occur, the solvent must effectively solvate these ions, overcoming this attraction.

-

Hydrogen Bonding: This is a critical factor, particularly for solubility in protic solvents like water. The ability of the anion (e.g., halides like Br⁻) to accept hydrogen bonds and, in some cases, the cation's ability to donate them, significantly influences miscibility.[5]

-

Van der Waals Forces: These dispersion forces become increasingly important as the nonpolar parts of the IL, such as the alkyl chain on the pyridinium ring, increase in size.[6]

-

Dipole-Dipole Interactions: Occur between the polar parts of the IL and polar solvent molecules.

The overall solubility is a result of the thermodynamic balance of these forces, where dissolution is favored if the Gibbs free energy of mixing is negative.

Core Factors Influencing Solubility

The remarkable "designability" of ILs stems from the ability to modify the cation and anion to achieve desired properties.[2][7] Solubility is perhaps the property most sensitive to these structural tweaks.

Caption: Key factors influencing the solubility of pyridinium ILs.

The Cation: The Hydrophobic Driver

-

Alkyl Chain Length: This is the most straightforward and powerful tool for tuning solubility. Increasing the length of the N-alkyl chain on the pyridinium cation systematically increases its hydrophobicity.[2] This leads to a decrease in solubility in polar solvents like water and an increase in solubility in non-polar organic solvents like toluene. For example, the phytotoxicity of N-alkyl pyridinium bromides in aqueous environments increases in the order: N-ethyl < N-butyl < N-hexyl < N-octyl, a trend directly related to their decreasing water solubility and increasing membrane activity.[8]

-

Cation Branching: The isomerism of the alkyl chain also plays a role. Branching the alkyl chain has been observed to decrease the solubility of water in the IL phase, while simultaneously increasing the solubility of the IL in the water phase when compared to its linear counterpart.[9] This subtle effect is thought to be due to differences in how the branched chains pack and form nano-segregated structures.[9]

The Anion: The Hydrophilic Modulator

The choice of anion has a profound impact on solubility, primarily through its size, charge density, and ability to form hydrogen bonds.[2]

-

Hydrophilicity and H-Bonding: Small, charge-dense anions that are strong hydrogen bond acceptors, such as halides (Br⁻, Cl⁻), tend to produce highly water-miscible ILs.[10][11]

-

Hydrophobicity: In contrast, large, symmetric anions with a delocalized charge, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) and hexafluorophosphate ([PF₆]⁻), are hydrophobic. They interact weakly with water and produce ILs that are often immiscible with water, making them suitable for applications like liquid-liquid extraction. The nature of the cation-anion interaction, which is influenced by the anion, also dictates the microscopic organization of the IL and its resulting properties.[5]

The Solvent and External Conditions

The properties of the solvent itself are, of course, critical. Pyridinium ILs can dissolve a wide range of polar and nonpolar substances due to the presence of both ionic (pyridinium head) and nonpolar (alkyl tail) regions within their structure.[2]

-

Temperature: For most IL-solvent pairs that exhibit partial miscibility, solubility tends to increase with temperature. In some systems, this leads to a phase transition temperature known as the upper critical solution temperature (UCST) or lower critical solution temperature (LCST), which can be determined using cloud-point measurements.

-

Water Content: It is crucial to recognize that water is a common impurity in ILs and can significantly influence their thermophysical properties and solubility behavior.[7] For precise and reproducible measurements, ILs should be dried under vacuum prior to use.[7]

Quantitative Data on Pyridinium IL Solubility

The following table provides a qualitative and quantitative summary of the solubility behavior of representative pyridinium-based ionic liquids, synthesized from available literature.

| Ionic Liquid (Abbreviation) | Anion | Alkyl Chain | Solubility in Water | Solubility in Methanol | Solubility in Toluene | Reference(s) |

| N-Hexylpyridinium Bromide ([C₆Py]Br) | Bromide (Br⁻) | C₆ | Soluble | Soluble | Sparingly Soluble | [10][11] |

| N-Butylpyridinium Tetrafluoroborate ([C₄Py]BF₄) | Tetrafluoroborate (BF₄⁻) | C₄ | Soluble | Soluble | Partially Miscible | [7][10] |

| N-Hexylpyridinium Tetrafluoroborate ([C₆Py]BF₄) | Tetrafluoroborate (BF₄⁻) | C₆ | Soluble | Soluble | Miscible | [7][10] |

| N-Hexylpyridinium Bis(trifluoromethylsulfonyl)imide ([C₆Py][NTf₂]) | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | C₆ | Immiscible | Soluble | Miscible | [7] |

| N-Octylpyridinium Bromide ([C₈Py]Br) | Bromide (Br⁻) | C₈ | Sparingly Soluble | Soluble | Sparingly Soluble | [8] |

Note: This table is illustrative. "Soluble" and "Immiscible" are general descriptors; precise mutual solubilities depend on temperature.

Experimental Determination of Solubility

Accurate and reproducible solubility data is the foundation of process design and scientific research. Two widely accepted methods are the isothermal shake-flask method for equilibrium solubility and cloud point titration for temperature-dependent phase behavior.

Protocol: Isothermal Shake-Flask Method

This method is considered the gold standard for determining the true equilibrium solubility of a compound in a solvent.[12][13] It is based on allowing a mixture with an excess of the solute to reach thermodynamic equilibrium at a constant temperature.

Step-by-Step Methodology:

-

Preparation: Add a precisely weighed excess amount of the pyridinium-based IL to a known volume or mass of the chosen solvent (e.g., ultrapure water, toluene) in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Equilibration: Place the sealed container in an isothermal shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixture at a constant speed (e.g., 100-150 rpm) for an extended period.

-

Self-Validation: To ensure equilibrium has been reached, samples should be taken at successive time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of the IL in the solvent remains constant between time points.[14]

-

-

Phase Separation: After equilibration, stop the agitation and allow the mixture to rest in the isothermal bath for several hours to let the undissolved phase settle. To completely separate the saturated liquid phase from the excess solid/liquid IL, use centrifugation followed by careful extraction of the supernatant, or filter the solution using a syringe filter (ensure the filter material is compatible with the solvent and IL).

-

Causality Note: This step is crucial to prevent undissolved micro-droplets or particles from contaminating the sample, which would lead to an overestimation of solubility.

-

-

Analysis: Accurately dilute a known aliquot of the saturated solvent phase. Analyze the concentration of the IL using a suitable analytical technique, such as UV-Vis Spectroscopy (leveraging the aromaticity of the pyridinium ring), High-Performance Liquid Chromatography (HPLC), or NMR spectroscopy, against a set of calibration standards.

-

Calculation: Calculate the solubility from the measured concentration, expressing the result in units such as g/L, mol/L, or mole fraction.

Caption: Workflow for the Isothermal Shake-Flask Method.

Protocol: Cloud Point Titration

This technique is used to determine the temperature at which a solution undergoes a phase transition from a single homogeneous phase to a two-phase (cloudy) system.[15] It is particularly useful for constructing phase diagrams.

Step-by-Step Methodology:

-

Preparation: Prepare a series of samples with known compositions (weight fractions) of the IL and the solvent in sealed, transparent tubes.

-

Heating/Cooling Cycle: Place a sample tube in a thermostatically controlled bath equipped with a magnetic stirrer and a calibrated temperature probe.

-

Observation: Slowly heat or cool the sample (e.g., at a rate of <1 °C/min) while stirring. The cloud point is the temperature at which the clear, single-phase solution first shows turbidity (cloudiness).[16]

-

Causality Note: The cloudiness signifies the formation of a second phase as the solubility limit is exceeded.

-

-

Confirmation: After observing the cloud point, reverse the temperature ramp. The temperature at which the cloudy solution becomes clear again is recorded. The average of the two temperatures is often reported as the final cloud point temperature.

-

Phase Diagram Construction: Repeat the measurement for all prepared compositions to generate a plot of cloud point temperature versus composition, which forms the binodal curve of the phase diagram.[17]

Predictive Models for Solubility: The COSMO-RS Approach

While experimental measurement provides definitive data, predictive models are invaluable for high-throughput screening of potential IL candidates. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful and widely used quantum chemistry-based method for predicting thermodynamic properties, including solubility.[18][19]

Core Principles:

-

COSMO-RS treats liquids as a collection of closely packed molecules interacting through their surfaces.[20]

-

Quantum chemical calculations (specifically, using the COSMO solvation model) are first performed to determine the screening charge density (σ-profile) on the molecular surface of each component (the cation, the anion, and the solvent).

-

This σ-profile serves as a detailed descriptor of the molecule's surface polarity.

-

Using statistical thermodynamics, COSMO-RS then calculates the chemical potential of each species in the mixture based on these σ-profiles, from which phase equilibria and properties like activity coefficients and solubility can be derived.[21]

Application and Limitations:

COSMO-RS is highly effective for the qualitative prediction and screening of ILs, allowing researchers to quickly identify promising candidates for a specific application without synthesizing every one.[19][20] However, its quantitative accuracy can sometimes be limited, especially for complex systems involving strong, specific interactions or nano-segregation, and may require correction with experimental data for high-precision work.[9][19]

Applications Driven by Solubility

The ability to precisely control the solubility of pyridinium-based ILs unlocks their potential in numerous fields.

-

Homogeneous Catalysis: For reactions where the catalyst, reactants, and products should ideally be in a single phase, ILs with high solvating power for all components are chosen.[2]

-

Liquid-Liquid Extraction: Here, immiscibility is key. A hydrophobic pyridinium IL (e.g., with a long alkyl chain and a [NTf₂]⁻ anion) can be used to extract a desired compound from an aqueous phase. The low mutual solubility ensures minimal cross-contamination and loss of the IL.

-

Drug Delivery and Formulations: Pyridinium ILs that are biocompatible and have high solvency for poorly water-soluble drugs can be used to create stable liquid formulations, potentially improving drug bioavailability.[2] The tunability of their hydrophilicity is a major advantage in this area.[2]

Conclusion and Future Outlook

The solubility of pyridinium-based ionic liquids is a complex but controllable property. By strategically modifying the N-alkyl chain of the cation and the nature of the anion, researchers can fine-tune the miscibility of these salts with a wide range of aqueous and organic media. This "designability," underpinned by a solid understanding of intermolecular forces and validated by robust experimental methods like the shake-flask technique, is the key to their successful implementation. As predictive models like COSMO-RS become more refined and our understanding of the nuanced effects of ion structuring deepens, the ability to create pyridinium-based ILs tailored for highly specific solubility requirements will continue to advance applications in green chemistry, pharmaceuticals, and materials science.

References

-

Title: Solvent Properties of Pyridinium Ionic Liquids Source: Longdom Publishing URL: [Link]

-

Title: Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions Source: ACS Publications URL: [Link]

-

Title: Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Development of ionic liquid crystals based on pyridinium and picolinium cations Source: Taylor & Francis Online URL: [Link]

-

Title: Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system Source: National Library of Medicine URL: [Link]

-

Title: Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications Source: PubMed Central (PMC) URL: [Link]

-

Title: Effects of pyridinium-based ionic liquids with different alkyl chain lengths on the growth of maize seedlings Source: PubMed URL: [Link]

-

Title: Calculation of properties — COSMO-RS 2025.1 documentation Source: SCM URL: [Link]

-

Title: Cloud-point temperature as a function of ionic liquid concentration... Source: ResearchGate URL: [Link]

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

-

Title: Imidazolium, pyridinium and pyrazinium based ionic liquids with octyl side chains as potential antibacterial agents against multidrug resistant uropathogenic E. coli Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 1236 SOLUBILITY MEASUREMENTS Source: ResearchGate URL: [Link]

-

Title: Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning Source: Frontiers URL: [Link]

-

Title: Effect of anion and alkyl chain length on the structure and interactions of N -alkyl pyridinium ionic liquids Source: ResearchGate URL: [Link]

-

Title: Cloud Point vs. Traditional Titration Methods to Determine Solubility Source: Ink World magazine URL: [Link]

-

Title: Shake Flask Method Summary Source: BioAssay Systems URL: [Link]

-

Title: An Overview of Mutual Solubility of Ionic Liquids and Water Predicted by COSMO-RS Source: ResearchGate URL: [Link]

-

Title: The Solubility Parameters of Ionic Liquids Source: MDPI URL: [Link]

-

Title: Pyridinium Ionic Liquids Source: ResearchGate URL: [Link]

-

Title: Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline Source: SciELO URL: [Link]

-

Title: Anionic Wormlike Micellar Fluids that Display Cloud Points: Rheology and Phase Behavior Source: ACS Publications URL: [Link]

-

Title: The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities Source: PubMed Central (PMC) URL: [Link]

-

Title: Prediction of Solubility with COSMO-RS Source: Zenodo URL: [Link]

-

Title: Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids Source: RSC Publishing URL: [Link]

-

Title: Nonionic Surfactant Cloud Point Source: YouTube URL: [Link]

-

Title: Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review Source: MDPI URL: [Link]

-

Title: COSMO-RS Predictions for Ionic Liquids Source: Scribd URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. longdom.org [longdom.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effects of pyridinium-based ionic liquids with different alkyl chain lengths on the growth of maize seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "Synthesis of pyridinium-based ionic liquids and their application to i" by OKTAVIANUS CIPTA, ANITA ALNI et al. [journals.tubitak.gov.tr]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. inkworldmagazine.com [inkworldmagazine.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. scm.com [scm.com]

- 19. Frontiers | Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. scribd.com [scribd.com]

An In-Depth Technical Guide to the Electrochemical Window of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide

This technical guide provides a comprehensive overview of the electrochemical window of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide, a pyridinium-bridged bis-imidazolium salt with significant potential in various electrochemical applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the electrochemical properties of novel ionic liquids.

Introduction: The Significance of Pyridinium-Bridged Bis-Imidazolium Salts

1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide belongs to a fascinating class of organic salts known as ionic liquids (ILs).[1] Its unique molecular architecture, featuring two methylimidazolium moieties linked by a central pyridine ring, imparts a distinct set of physicochemical properties that make it a compelling candidate for applications in electrochemistry, catalysis, and materials science.[1] The dicationic nature of the core structure, coupled with the presence of bromide counter-ions, dictates its behavior as an electrolyte and its electrochemical stability.

The "electrochemical window" is a critical parameter for any electrolyte, defining the potential range within which it remains stable without undergoing oxidation or reduction.[2][3] A wide electrochemical window is highly desirable for applications such as high-voltage batteries and supercapacitors, as it allows for higher energy densities and operational stability.[4] This guide will delve into the theoretical and practical aspects of determining the electrochemical window of this specific bis-imidazolium salt.

Molecular Structure and its Electrochemical Implications

The structure of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is presented below.

Caption: Molecular Structure of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dication.

The electrochemical stability of this molecule is determined by the redox potentials of its constituent parts: the pyridinediyl-bis(methylimidazolium) dication and the bromide anions.

-

Anodic Limit (Oxidation): The anodic limit is typically governed by the oxidation of the anion. In this case, the bromide ions (Br⁻) are susceptible to oxidation to bromine (Br₂). The oxidation of halide anions is a well-documented process that limits the positive potential window of halide-containing ionic liquids.[5]

-

Cathodic Limit (Reduction): The cathodic limit is determined by the reduction of the organic cation. The imidazolium rings are the most likely sites for reduction. The reduction of imidazolium cations can lead to the formation of N-heterocyclic carbenes (NHCs), an irreversible process that defines the negative potential limit.[5] The presence of the electron-withdrawing pyridine ring may influence the reduction potential of the imidazolium moieties.

Experimental Determination of the Electrochemical Window: A Practical Guide

The electrochemical window is experimentally determined using cyclic voltammetry (CV), a powerful and common electrochemical technique.[6]

Core Principles of Cyclic Voltammetry

Cyclic voltammetry involves scanning the potential of a working electrode linearly with time between two set points and measuring the resulting current. When the potential reaches a value where a species in the electrolyte can be oxidized or reduced, a peak in the current is observed. The potential at which the current begins to increase significantly at the anodic and cathodic ends of the scan defines the electrochemical window.

Experimental Protocol

The following protocol outlines the steps for determining the electrochemical window of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide.

Materials and Equipment:

-

1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide (high purity, >98%)[7]

-

Anhydrous solvent (e.g., acetonitrile, propylene carbonate)

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (WE): Glassy carbon or platinum disk electrode

-

Reference Electrode (RE): Non-aqueous Ag/Ag⁺ or a ferrocene/ferrocenium (Fc/Fc⁺) internal reference

-

Counter Electrode (CE): Platinum wire or mesh

-

Inert gas (Argon or Nitrogen) for deaeration

Step-by-Step Procedure:

-

Electrolyte Preparation:

-

Dissolve a known concentration of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide in the chosen anhydrous solvent inside a glovebox or under an inert atmosphere to minimize water and oxygen contamination. A typical concentration is in the range of 0.1 M.

-

-

Cell Assembly:

-

Assemble the three-electrode cell with the WE, RE, and CE. Ensure the electrodes are properly polished (for solid electrodes) and cleaned before use.

-

Fill the cell with the prepared electrolyte solution.

-

-

Deaeration:

-

Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the CV scan:

-

Initial and Final Potentials: Start from the open-circuit potential and scan to a sufficiently negative potential to observe the reduction of the cation, then reverse the scan to a sufficiently positive potential to observe the oxidation of the anion.

-

Scan Rate: A typical scan rate is 100 mV/s.

-

-

Run the cyclic voltammogram for several cycles until a stable response is obtained.

-

-

Data Analysis:

-

The electrochemical window is determined from the resulting voltammogram. The anodic and cathodic limits are defined as the potentials at which the current density reaches a certain threshold value (e.g., 0.1 or 1 mA/cm²).

-

Caption: Experimental Workflow for Determining the Electrochemical Window.

Causality Behind Experimental Choices

-

Anhydrous Solvent: Water and oxygen can be electrochemically active and would narrow the apparent electrochemical window of the ionic liquid.[4] Therefore, using an anhydrous solvent and an inert atmosphere is crucial for accurate measurements.

-

Three-Electrode Setup: This setup allows for the precise control and measurement of the potential at the working electrode relative to the reference electrode, without the influence of the current passing through the counter electrode.

-

Inert Working Electrode: Glassy carbon and platinum are used as working electrodes because they are relatively inert over a wide potential range and provide a reproducible surface for the electrochemical reactions.

Expected Electrochemical Behavior and Data Interpretation

| Parameter | Expected Observation | Limiting Reaction |

| Anodic Limit (Epa) | An irreversible oxidation peak at a positive potential. | Oxidation of Bromide (2Br⁻ → Br₂ + 2e⁻) |

| Cathodic Limit (Epc) | An irreversible reduction peak at a negative potential. | Reduction of the Imidazolium Cation |

| Electrochemical Window (ΔE) | The potential difference between the onset of oxidation and reduction currents. | ΔE = Eonset, oxidation - Eonset, reduction |

A study on various imidazolium salts with halide counter-anions showed that the anodic peaks, attributed to the oxidation of the halide, typically appear between -0.1 to 0.8 V vs Fc/Fc⁺.[5] The cathodic peaks, corresponding to the reduction of the imidazolium cation, were observed in the range of -2.5 to -2.9 V vs Fc/Fc⁺.[5] Based on this, a rough estimate for the electrochemical window of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide would be in the range of 2.4 to 3.7 V. However, this is an estimation, and experimental verification is essential.

Conclusion and Future Outlook

1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is a promising ionic liquid for electrochemical applications due to its unique dicationic structure. Understanding its electrochemical window is paramount for its successful implementation in devices like batteries and supercapacitors. This guide has provided a detailed framework for the experimental determination of this crucial parameter using cyclic voltammetry, emphasizing the importance of rigorous experimental design and data interpretation.

While a precise, literature-reported value for the electrochemical window of this specific compound remains to be published, the principles and methodologies outlined here provide a solid foundation for researchers to conduct their own investigations. Future studies should focus on the experimental determination of its electrochemical window in various solvents and at different temperatures to fully characterize its potential as a high-performance electrolyte.

References

- Hayyan, M., Mjalli, F. S., Hashim, M. A., AlNashef, I. M., & Al-Zahrani, S. M. (2013). Investigating the electrochemical windows of ionic liquids. Journal of Industrial and Engineering Chemistry, 19(1), 106-112.

- Boyd, S. M., et al. (2018). An electrochemical synthesis of gold(I)-N-heterocyclic carbene (Au-NHC) complexes. Dalton Transactions, 47(30), 10186-10195.

- Zhang, S., et al. (2016). Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. The Journal of Physical Chemistry B, 120(25), 5785-5794.

- Armand, M., Endres, F., MacFarlane, D. R., Ohno, H., & Scrosati, B. (2009). Ionic-liquid materials for the electrochemical challenges of the future.

-

PubChem. (n.d.). 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. Retrieved from [Link]

-

J&K Scientific Ltd. (n.d.). 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide. Retrieved from [Link]

-

PureSynth. (n.d.). 11-(26-Pyridinediyl)Bis(3-Methylimidazolium) Dibromide 98.0%(HPLC). Retrieved from [Link]

-

Zhang, S., et al. (2016). Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. The Journal of Physical Chemistry B, 120(25), 5785–5794. [Link]

-

Boyd, S. M., et al. (2018). An electrochemical synthesis of gold(I)-N-heterocyclic carbene (Au-NHC) complexes. Dalton Transactions, 47(30), 10186–10195. [Link]

-